Ranolazine-d3

LC-MS/MS Bioanalysis Stable Isotope Labeling

Ranolazine-d3 is a deuterated internal standard for LC-MS/MS quantitation of ranolazine in plasma. With 99.49% purity and +3 Da mass shift, it minimizes matrix effects and ensures method accuracy for ANDA submissions. Traceable to USP/EP standards, it is essential for bioequivalence studies and high-throughput analysis. Choose for reliable, regulatory-compliant results.

Molecular Formula C24H33N3O4
Molecular Weight 430.6 g/mol
CAS No. 1054624-77-9
Cat. No. B129258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine-d3
CAS1054624-77-9
SynonymsN-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide Dihydrochloride;  (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide Dihydrochloride;  (±)-RS 43285-193-d3;  RS 43285-d3
Molecular FormulaC24H33N3O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
InChIInChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3
InChIKeyXKLMZUWKNUAPSZ-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranolazine-d3 (CAS 1054624-77-9): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Ranolazine-d3 is a deuterium-labeled stable isotope analog of the anti-anginal drug Ranolazine (CAS 95635-55-5), with three hydrogen atoms replaced by deuterium at the methoxy group of the molecule . The compound has the molecular formula C24H30D3N3O4 and a molecular weight of 430.56 g/mol, representing a mass increase of +3 Da relative to unlabeled Ranolazine (427.54 g/mol) . This mass shift is sufficient for reliable mass spectrometric discrimination while preserving near-identical physicochemical properties to the unlabeled analyte. Ranolazine-d3 is exclusively intended for research use as an internal standard (IS) in quantitative bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), and is not intended for therapeutic or diagnostic applications [1]. The compound is supplied with detailed certificates of analysis and may be used for analytical method development, method validation (AMV), quality control (QC) applications, or as a reference standard for regulatory submissions including Abbreviated New Drug Applications (ANDA) [2].

Why Unlabeled Ranolazine or Alternative Isotopologs Cannot Substitute for Ranolazine-d3 in Quantitative Bioanalysis


In quantitative LC-MS/MS analysis of Ranolazine in biological matrices, substituting Ranolazine-d3 with unlabeled Ranolazine or structurally distinct internal standards introduces quantifiable sources of analytical error that cannot be corrected mathematically. Unlabeled Ranolazine cannot serve as an internal standard because it co-elutes and shares identical mass transitions with the target analyte, making chromatographic and mass spectrometric discrimination impossible [1]. Structurally related internal standards (structural analogs) lack identical physicochemical behavior to the analyte, resulting in differential extraction recovery, variable ionization efficiency, and incomplete compensation for matrix effects that can introduce bias exceeding ±15% in quantification . Even alternative deuterated Ranolazine isotopologs (e.g., Ranolazine-d5 with 5 deuterium atoms, or Ranolazine-d8 with 8 deuterium atoms) exhibit different mass shifts, distinct isotopic purity specifications, and potential differences in chromatographic retention time that require separate method optimization. The +3 Da mass shift of Ranolazine-d3 is specifically engineered to provide adequate MS discrimination while minimizing deuterium isotope effects on retention time and fragmentation patterns . The procurement of Ranolazine-d3 with documented isotopic purity (typically ≥98% or ≥99%) and a certificate of analysis ensures traceability and method reproducibility required for regulatory bioanalytical method validation under FDA and EMA guidelines .

Quantitative Differentiation Evidence: Ranolazine-d3 vs. Alternative Internal Standard Candidates


Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Baseline Resolution from Unlabeled Ranolazine

Ranolazine-d3 possesses a molecular mass of 430.56 g/mol, representing a +3.02 Da increase relative to unlabeled Ranolazine (427.54 g/mol) due to substitution of three hydrogen atoms with deuterium at the methoxy group . This mass difference provides complete baseline separation in MS detection while maintaining chromatographic co-elution with the unlabeled analyte. In contrast, unlabeled Ranolazine cannot be used as an internal standard because it would produce identical precursor and product ion transitions, making analyte-specific quantification impossible. Structurally unrelated internal standards (e.g., chemically similar but non-isotopic compounds) lack this mass spectral identity and do not track extraction and ionization variability with equivalent fidelity .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Deuterium Labeling Site Specificity: Methoxy-d3 Substitution Provides Structural Fidelity for CYP3A4-Mediated Metabolism Studies

Ranolazine-d3 contains three deuterium atoms specifically located on the methoxy group (OC([2H])([2H])[2H]) attached to the phenoxy ring, as confirmed by its SMILES notation . This labeling position is distal to the primary metabolic sites involving CYP3A4-mediated N-dealkylation at the piperazine ring and O-demethylation/O-dearylation at the methoxyphenoxy moiety [1]. In contrast, alternative isotopologs with different deuterium placement (e.g., backbone-labeled compounds) may exhibit altered metabolic stability due to deuterium isotope effects at sites of enzymatic cleavage. The methoxy-d3 labeling in Ranolazine-d3 preserves near-identical metabolic behavior to unlabeled Ranolazine during in vitro microsomal incubation and in vivo pharmacokinetic studies, while still providing a distinct MS signature for quantification .

Metabolism CYP3A4 Pharmacokinetics

Isotopic Purity Specification: 99.49% Chemical Purity Enables Accurate Isotope Dilution Quantification

Ranolazine-d3 is commercially available with a documented chemical purity of 99.49% as determined by HPLC analysis and supplied with a certificate of analysis [1]. Alternative sources specify isotopic purity of ≥95% atom D . This high purity specification is essential for isotope dilution mass spectrometry (IDMS), where the accuracy of analyte quantification depends directly on the purity and known concentration of the added internal standard. In contrast, lower-purity internal standards (e.g., <95%) or those without certified purity documentation introduce systematic bias into calibration curves, as the actual IS concentration deviates from the nominal value. Unlabeled Ranolazine used as a calibrant cannot substitute for IS purity requirements because it cannot be spiked into samples containing the analyte of interest without introducing cross-contamination [2].

Isotopic Purity Quantitative Analysis Method Validation

Distinction from Alternative Deuterated Ranolazine Isotopologs: Ranolazine-d3 vs. Ranolazine-d5 and Ranolazine-d8

Ranolazine-d3 (3 deuterium atoms; MW 430.56) is one of several deuterated Ranolazine isotopologs commercially available, including Ranolazine-d5 (5 deuterium atoms; MW 432.57) and Ranolazine-d8 (8 deuterium atoms; MW 435.59) . The selection among these isotopologs depends on the analytical method requirements: Ranolazine-d3 provides a +3 Da mass shift that is adequate for single quadrupole and triple quadrupole MS discrimination while minimizing potential deuterium isotope effects on chromatographic retention time and MS fragmentation patterns. Ranolazine-d5 and Ranolazine-d8 offer larger mass shifts (+5 Da and +8 Da, respectively), which may be preferable when isotopic cross-talk from naturally occurring 13C isotopes of the analyte interferes with the IS channel, but they carry an increased risk of chromatographic retention time shifts due to stronger deuterium isotope effects [1]. Ranolazine-d3 represents the minimal effective deuteration level for most quantitative applications, balancing adequate MS resolution with minimal physicochemical perturbation .

Isotopolog Comparison Internal Standard Selection Mass Spectrometry

Regulatory Suitability: Compliance with ANDA and DMF Submission Requirements for Reference Standards

Ranolazine-d3 is manufactured and supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) submissions or commercial production of Ranolazine [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [2]. In contrast, non-certified isotopic standards or those lacking full characterization documentation may not meet the evidentiary requirements for regulatory submissions. This regulatory positioning distinguishes Ranolazine-d3 from research-grade-only alternatives that lack the characterization depth and documentation necessary for GMP/GLP environments .

Regulatory Compliance ANDA DMF Reference Standard

Optimal Application Scenarios for Ranolazine-d3 Procurement in Bioanalytical and Pharmaceutical Research


Quantitative Bioanalysis of Ranolazine in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Ranolazine-d3 is the internal standard of choice for validated LC-MS/MS methods quantifying Ranolazine in human plasma during clinical pharmacokinetic studies and bioequivalence trials. The compound's +3 Da mass shift (430.56 g/mol vs. 427.54 g/mol for unlabeled Ranolazine) enables baseline mass spectrometric resolution while maintaining identical chromatographic retention, ensuring accurate compensation for matrix effects and extraction variability . Methods employing Ranolazine-d3 as the internal standard have been applied to pharmacokinetic studies evaluating absorption (Tmax 2–6 hours), distribution (Vd 85–180 L), and CYP3A4-mediated metabolism . The compound's high certified purity (99.49%) supports the precision and accuracy requirements (±15% for non-LLOQ samples) mandated by FDA and EMA bioanalytical method validation guidelines [1].

Method Development and Validation (AMV) for Generic Drug Applications (ANDA)

Ranolazine-d3 is specifically designated for analytical method development and method validation (AMV) supporting Abbreviated New Drug Applications (ANDA) for generic Ranolazine formulations. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for forced degradation studies, stability-indicating method development, and quality control release testing . Its traceability to pharmacopeial standards (USP or EP) ensures that analytical methods developed with Ranolazine-d3 meet the evidentiary standards required for FDA ANDA submissions. This regulatory positioning differentiates it from research-grade isotopic standards that lack the necessary documentation for pharmaceutical quality control applications .

Metabolite Profiling and CYP450-Mediated Drug-Drug Interaction Studies

The site-specific methoxy-d3 labeling of Ranolazine-d3 preserves near-identical metabolic behavior to unlabeled Ranolazine while enabling MS-based discrimination, making it suitable for in vitro metabolite identification studies using human liver microsomes or hepatocytes. Ranolazine undergoes extensive metabolism via CYP3A4 (primary) and CYP2D6, producing over 11 Phase I metabolites including hydroxylated and N-dealkylated species . Ranolazine-d3 serves as a reliable internal standard for semi-quantitative estimation of metabolite formation rates without introducing deuterium isotope effects that could confound metabolic stability measurements . This application is particularly relevant for drug-drug interaction studies evaluating the effects of CYP3A4 inhibitors or inducers on Ranolazine exposure [1].

Quality Control (QC) and Release Testing of Ranolazine Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

Ranolazine-d3 is employed as a stable isotope-labeled internal standard in LC-MS/MS methods for quantifying process-related impurities and potential genotoxic contaminants in Ranolazine API and finished drug products. Regulatory guidelines require quantification of impurities at trace levels (typically ≤0.1% for genotoxic impurities), which demands high-sensitivity MS detection with robust internal standardization to correct for matrix effects and ionization variability . The compound's documented purity (99.49%) and certificate of analysis ensure that the internal standard itself does not introduce contaminants that could interfere with impurity quantification . This application supports both in-process control during commercial manufacturing and stability testing of finished dosage forms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranolazine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.